4,6-Dichloro-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidine
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Overview
Description
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE typically involves multi-step organic reactions. One common method involves the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of various non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfone or reduced to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate various biological activities, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form diverse derivatives makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C15H16Cl2N2OS |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(16)18-15(21-2)19-14(12)17/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
ULGNLOQEJRSZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl |
Origin of Product |
United States |
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